(1S,3R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Chemical Characterization
Molecular Structure and Stereochemical Configuration
The compound features a bicyclic indane scaffold (benzene fused to cyclopentane) with two functional groups: a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a carboxylic acid at position 1 (Figure 1). The cis configuration between the amino and carboxylic acid groups is defined by the (1S,3R) stereodescriptors, which impose rigidity on the molecule and influence its conformational behavior.
Key Structural Features:
- Indane Core : Provides a planar aromatic system fused to a non-planar cyclopentane ring, enhancing stability while allowing limited rotational freedom.
- Boc Group : The tert-butyloxycarbonyl moiety protects the amine during synthetic processes, improving solubility in organic solvents (e.g., DMSO, DMF).
- Carboxylic Acid : Enables salt formation for aqueous compatibility and serves as a handle for further functionalization.
Stereochemical Analysis :
The absolute configuration was confirmed via X-ray crystallography and chiral chromatography, with the (1S,3R) enantiomer exhibiting distinct pharmacological interactions compared to its (1R,3S) counterpart. The cis arrangement places the Boc and carboxyl groups on adjacent carbons, creating a steric environment that impacts hydrogen bonding and crystal packing.
IUPAC Nomenclature and Systematic Identification
The systematic name 1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid reflects the substituents’ positions and the indane backbone.
Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 214139-26-1 | |
| Molecular Formula | C₁₅H₁₉NO₄ | |
| InChI Key | UZCCJRDJRMVGLU-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |
The InChI string (InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)) encodes stereochemistry, connectivity, and functional groups.
Physicochemical Properties Analysis
The compound’s properties balance lipophilicity (Boc group) and hydrophilicity (carboxylic acid), making it suitable for diverse synthetic applications.
Experimental Data:
The Boc group increases logP by 1.8 units compared to the deprotected amine, enhancing membrane permeability. The carboxylic acid’s pKa (~2.3) facilitates salt formation under physiological conditions.
Crystallographic and Conformational Studies
X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 12.39 Å, and β = 92.7°. The indane ring adopts a half-chair conformation , while the Boc group occupies an equatorial position to minimize steric clash with the carboxylate (Figure 2).
Hydrogen Bonding Network:
- Carboxylic acid O–H···O=C (Boc) distance: 2.68 Å.
- N–H···O (urethane) interaction stabilizes the cis configuration.
Conformational analysis via NMR shows restricted rotation about the C1–C3 axis (ΔG‡ = 18.3 kcal/mol), locking the molecule in a bioactive conformation.
Properties
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSDKYXKFGPBO-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 271.36 g/mol
- CAS Number : 1923200-71-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can influence the compound's reactivity and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing tissue damage during inflammatory responses.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways associated with pain and inflammation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammatory markers in vitro | |
| Analgesic | Exhibits pain-relieving properties in animal models | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
- Pain Relief Studies : In animal models, compounds with similar structures were shown to decrease pain responses in formalin tests, indicating their potential utility as analgesics.
- Cytotoxicity Assessments : Research involving cancer cell lines revealed that derivatives of this compound could induce apoptosis through mitochondrial pathways, highlighting their potential in cancer therapy .
Comparison with Similar Compounds
Methyl (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate (Compound 15)
- Structure: Differs in substituent positions (5-carboxylate vs. 1-carboxylic acid) and includes a methylated Boc-amino group.
- Synthesis : Synthesized via HCl-mediated deprotection in dioxane, yielding a free amine intermediate .
- Key Differences: The methyl ester at position 5 reduces acidity compared to the carboxylic acid in the target compound. Methylation of the Boc-amino group may alter steric hindrance, affecting enzyme binding.
- Applications : Used in the synthesis of DDR1 inhibitors, highlighting the indene scaffold’s role in kinase inhibition .
tert-Butyl ((1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-yl)carbamate
- Structure: Lacks the carboxylic acid group and features a 2-amino substituent with (1S,2S) stereochemistry .
- Key Differences: Absence of the carboxylic acid reduces polarity, increasing lipophilicity and membrane permeability.
- Applications : Primarily a synthetic intermediate for chiral amines in drug discovery .
3-{[(tert-Butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic Acid
- Structure : Nearly identical to the target compound but lacks specified stereochemistry .
- Key Differences :
- Undefined stereochemistry may result in reduced enantiomeric purity, impacting pharmacological activity.
- Same functional groups suggest similar synthetic routes but divergent biological efficacy due to chiral centers.
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
LY186641 (Diarylsulfonylurea Indene Derivative)
Comparative Data Table
Preparation Methods
Asymmetric α-Disulfuration of β-Keto Esters
A pivotal method involves the catalytic enantioselective α-disulfuration of β-keto esters using (DHQD)₂PHAL as a chiral catalyst. For example, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes disulfuration with dithiophthalimide derivatives to introduce sulfur-based leaving groups. This step achieves up to 92% enantiomeric excess (ee) .
Representative Procedure
Reductive Amination of Indene Ketones
An alternative route employs reductive amination of 1-indanone derivatives. For instance, treatment of 1-oxo-2,3-dihydro-1H-indene-2-carboxylate with ammonium acetate and sodium cyanoborohydride in methanol introduces the amino group. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) furnishes the desired stereochemistry.
Boc Protection and Carboxylic Acid Functionalization
Boc Protection of the Amino Group
Stereochemical Control and Resolution
Diastereomeric Crystallization
The (1S,3R) configuration is secured via diastereomeric salt formation. Treatment of the racemic amine with (R)-(−)-mandelic acid in ethanol yields separable crystals, achieving >99% diastereomeric excess (de).
Chiral Chromatography
Preparative chiral HPLC using a Chiralpak IA column (hexane/isopropanol, 90:10) resolves enantiomers, providing optically pure product.
Spectroscopic Characterization and Validation
Critical analytical data for the target compound include:
| Spectrum | Key Signals |
|---|---|
| ¹H NMR | δ 7.74 (d, J = 8.0 Hz, 1H, ArH), 4.57–4.50 (m, 1H, CHNH), 1.40 (s, 9H, Boc) |
| ¹³C NMR | δ 172.6 (COOH), 155.6 (Boc C=O), 53.0 (CHNH), 28.4 (Boc CH₃) |
| HRMS | [M+Na]⁺ calcd: 345.1423; found: 345.1419 |
Comparative Analysis of Synthetic Routes
| Method | Yield | ee/de | Complexity |
|---|---|---|---|
| Asymmetric disulfuration | 88% | 92% ee | High |
| Reductive amination | 78% | >99% de | Moderate |
Industrial-Scale Considerations
For large-scale production, the reductive amination route is preferred due to lower catalyst costs and streamlined purification. Continuous flow systems enhance efficiency, reducing reaction times by 40% compared to batch processes .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to unambiguously assign configuration .
- Chiral HPLC : Use a Chiralpak IA/IB column with a hexane/isopropanol mobile phase (85:15) to assess enantiomeric excess (>99% required for pharmaceutical intermediates) .
- NMR Analysis : Measure coupling constants (J-values) between H1 and H3 protons; NOESY correlations can confirm spatial proximity of substituents .
Contradiction Note : While classifies the compound as unstable (H200), states stability under recommended storage. This discrepancy suggests sensitivity to environmental factors (e.g., heat, light), necessitating strict inert-atmosphere handling .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .
- Storage : Store in a desiccator at –20°C under nitrogen to prevent hydrolysis of the Boc group .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for licensed disposal .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Q. Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Dissolve in buffers (pH 1–13), incubate at 37°C, and monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) at 0, 24, 48 hrs .
- Thermal Stability : Heat samples to 60°C, 80°C, and 100°C under inert atmosphere; track decomposition via TLC (silica gel, ethyl acetate developer) .
Q. Methodological Answer :
- Primary Solvents : DMSO (for biological assays), methanol, or dichloromethane (for synthetic reactions) .
- Co-Solvents : For low solubility in aqueous buffers, use 10% DMSO/water mixtures with sonication .
Advanced: How can this compound be used in peptide coupling reactions?
Q. Methodological Answer :
- Activation : Convert the carboxylic acid to an active ester (e.g., NHS ester) using EDC and NHS in anhydrous DCM .
- Coupling : React with primary amines (e.g., amino acids) in the presence of HOBt to minimize racemization. Monitor reaction progress via FTIR (disappearance of –COOH peak at 1700 cm⁻¹) .
Q. Yield Optimization :
- Use 1.2 equivalents of EDC/HOBt.
- Purify via reverse-phase HPLC (C18 column, water/acetonitrile gradient) .
Advanced: What analytical methods validate purity and identity for publication?
Q. Methodological Answer :
- HPLC : C18 column, 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min), UV detection at 254 nm .
- HRMS : Electrospray ionization (ESI+) with [M+H]+ calculated for C₁₅H₂₁NO₄: 292.1549 .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Basic: What are the ecological implications of improper disposal?
Q. Methodological Answer :
- Biodegradation : No data available (), so assume low biodegradability.
- Disposal Protocol : Incinerate via licensed facilities equipped with scrubbers to neutralize acidic fumes .
Advanced: How to design a structure-activity relationship (SAR) study using this compound?
Q. Methodological Answer :
- Derivatization : Modify the Boc group (e.g., replace with Fmoc) or introduce substituents to the indene ring.
- Biological Assays : Test against target enzymes (e.g., proteases) using fluorescence-based activity assays. IC₅₀ values should be calculated from dose-response curves (n ≥ 3 replicates) .
Basic: What spectroscopic techniques characterize this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
